1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one
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Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one typically involves the formation of the indole ring followed by the attachment of the butanone moiety. One common method involves the reaction of indole derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of palladium(II) acetate in the presence of bidentate ligands and a soluble base under reflux conditions has been reported to yield high purity indole derivatives .
Chemical Reactions Analysis
1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1-(2,3-Dihydroindol-1-yl)-2-methylbutan-1-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Known for its anticancer properties and presence in cruciferous vegetables.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not observed in other indole derivatives .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10(2)13(15)14-9-8-11-6-4-5-7-12(11)14/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCOYJRKVRCWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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